molecular formula C17H18ClN3O2 B267574 N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide

N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide

Katalognummer B267574
Molekulargewicht: 331.8 g/mol
InChI-Schlüssel: WYTQYFZTPBNNHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that targets multiple kinases involved in tumor growth and angiogenesis. It was first synthesized by Bayer Pharmaceuticals in 2001 and was approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

Wirkmechanismus

The mechanism of action of N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide 43-9006 involves the inhibition of several kinases involved in tumor growth and angiogenesis. It binds to the ATP-binding site of these kinases and prevents their activation, leading to the inhibition of downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide 43-9006 has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It also inhibits angiogenesis by blocking the activity of VEGFR and PDGFR, leading to the inhibition of tumor growth and metastasis. In addition, it has been found to have immunomodulatory effects, including the inhibition of T-cell activation and the induction of regulatory T cells.

Vorteile Und Einschränkungen Für Laborexperimente

N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide 43-9006 is a potent inhibitor of several kinases involved in tumor growth and angiogenesis, making it a valuable tool for studying these pathways in vitro and in vivo. It has been used extensively in preclinical and clinical trials and has shown promising results in the treatment of various types of cancer. However, its use in lab experiments is limited by its high cost, low solubility, and potential toxicity.

Zukünftige Richtungen

There are several potential future directions for the use of N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide 43-9006 in cancer therapy. One possible direction is the development of combination therapies that target multiple pathways involved in tumor growth and angiogenesis. Another direction is the development of more potent and selective inhibitors of the kinases targeted by N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide 43-9006. Finally, there is a need for further research into the immunomodulatory effects of N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide 43-9006 and its potential use in combination with immunotherapies.

Synthesemethoden

The synthesis of N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide 43-9006 involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with aniline to form 4-chloro-3-nitroaniline, which is then reduced to 4-chloro-3-aminophenol. This intermediate is then reacted with 4-chlorobutyryl chloride to form N-(4-chlorobutyl)-4-chloro-3-aminophenol, which is further reacted with N,N-dimethylformamide dimethyl acetal and phosgene to form the final product, N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide.

Wissenschaftliche Forschungsanwendungen

N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide 43-9006 has been extensively studied for its anticancer properties and has shown promising results in preclinical and clinical trials. It has been found to inhibit the activity of several kinases involved in tumor growth and angiogenesis, including Raf-1, B-Raf, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). It has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Eigenschaften

Produktname

N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide

Molekularformel

C17H18ClN3O2

Molekulargewicht

331.8 g/mol

IUPAC-Name

N-[4-chloro-3-(phenylcarbamoylamino)phenyl]butanamide

InChI

InChI=1S/C17H18ClN3O2/c1-2-6-16(22)19-13-9-10-14(18)15(11-13)21-17(23)20-12-7-4-3-5-8-12/h3-5,7-11H,2,6H2,1H3,(H,19,22)(H2,20,21,23)

InChI-Schlüssel

WYTQYFZTPBNNHI-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2

Kanonische SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.